1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-11-12(18)5-6-13-14(11)19-16(23-13)21-9-7-20(8-10-21)15(22)17(2,3)4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBICUDMEKFWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-4-methyl-2-aminobenzothiazole with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with 2,2-dimethylpropan-1-one to yield the final compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, ethanol as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of benzothiazole, piperazine, and branched ketone groups. Below, it is compared with analogs based on variations in these key regions:
Benzothiazole Substitution
Analysis: The chloro and methyl groups on the benzothiazole likely improve metabolic stability and target binding compared to unsubstituted analogs. The naphthyridine-containing analog () demonstrates how replacing the ketone with another heterocycle can shift biological activity toward RNA binding .
Piperazine Modifications
| Compound | Piperazine Substituents | Key Differences | Synthesis Method | Reference |
|---|---|---|---|---|
| Target Compound | 5-Cl-4-CH₃-benzothiazole | N/A | Likely involves nucleophilic substitution | - |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl and furan | Aminophenyl enhances H-bonding capacity | Nucleophilic substitution + nitro reduction | |
| 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | Thiophene and CF₃-phenyl | CF₃ group increases electron-withdrawing effects | Condensation reactions |
Analysis: Piperazine derivatives often employ nucleophilic aromatic substitution (e.g., ) . The trifluoromethyl group in enhances lipophilicity and bioavailability .
Ketone Group Variations
Analysis : The 2,2-dimethylpropan-1-one group in the target compound and analogs provides steric protection against enzymatic degradation . Pyrazole-containing ketones () may exhibit different hydrogen-bonding profiles due to the heterocycle’s polarity .
Biological Activity
The compound 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety, a piperazine ring, and a dimethylpropanone side chain. The presence of chlorine and methyl groups contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect is likely mediated by its interaction with cellular targets such as enzymes involved in cell proliferation.
Case Study: In Vitro Anticancer Assay
A study conducted on human cancer cell lines demonstrated that the compound exhibited a dose-dependent inhibition of cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data indicates significant cytotoxic effects at higher concentrations, suggesting potential for further development as an anticancer agent.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : It could bind to specific receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis.
Pharmacological Studies
Recent pharmacological evaluations have highlighted the compound's potential as a therapeutic agent. For example:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Comparative Analysis with Similar Compounds
A comparison with other benzothiazole derivatives reveals that while many share similar antimicrobial properties, the unique structural features of This compound may enhance its efficacy and selectivity against specific targets.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A (similar structure) | Moderate | Low |
| Compound B (benzothiazole derivative) | High | Moderate |
| This compound | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
